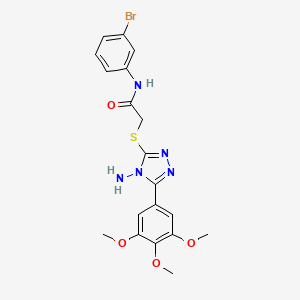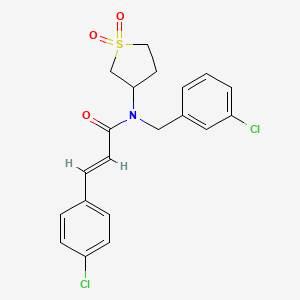![molecular formula C26H28N4O3S2 B12146182 N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12146182.png)
N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction.
Formation of the Imino Group: This step involves the condensation of the thiazole derivative with a 4-methoxybenzaldehyde.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Products depend on the nucleophile used but could include various substituted derivatives.
Scientific Research Applications
N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It could interfere with signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-[(2Z)-2-[(4-hydroxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
- N,N-diethyl-4-[(2Z)-2-[(4-chlorophenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide
Uniqueness
The unique combination of the methoxy group and the thiazole ring in N,N-diethyl-4-[(2Z)-2-[(4-methoxyphenyl)imino]-3-(pyridin-3-ylmethyl)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide provides distinct chemical properties and potential biological activities that are not observed in its analogs.
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(4-methoxyphenyl)imino-3-(pyridin-3-ylmethyl)-1,3-thiazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O3S2/c1-4-29(5-2)35(31,32)24-14-8-21(9-15-24)25-19-34-26(28-22-10-12-23(33-3)13-11-22)30(25)18-20-7-6-16-27-17-20/h6-17,19H,4-5,18H2,1-3H3 |
InChI Key |
JJEUTLOHBUMRBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12146105.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12146106.png)
![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12146113.png)
![(5Z)-3-(4-methoxybenzyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12146116.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12146124.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chlorophenyl)aceta mide](/img/structure/B12146126.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12146132.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12146137.png)

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12146154.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146167.png)


